Imidazo[1,5-a]pyridin-6-amine

Kinase Inhibition Medicinal Chemistry Selectivity

Imidazo[1,5-a]pyridin-6-amine is a heterocyclic compound comprising an imidazole ring fused to a pyridine ring at the 1,5-positions, with a primary amine substituent at the 6-position. The imidazo[1,5-a]pyridine scaffold is widely recognized as a 'privileged structure' in medicinal chemistry due to its planarity, aromaticity, and ability to engage in diverse intermolecular interactions.

Molecular Formula C7H7N3
Molecular Weight 133.154
CAS No. 1508379-00-7
Cat. No. B2813948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,5-a]pyridin-6-amine
CAS1508379-00-7
Molecular FormulaC7H7N3
Molecular Weight133.154
Structural Identifiers
SMILESC1=CC(=CN2C1=CN=C2)N
InChIInChI=1S/C7H7N3/c8-6-1-2-7-3-9-5-10(7)4-6/h1-5H,8H2
InChIKeyMAQRZYJEPIQSFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,5-a]pyridin-6-amine (CAS 1508379-00-7): A Core Scaffold for Drug Discovery and Materials Science


Imidazo[1,5-a]pyridin-6-amine is a heterocyclic compound comprising an imidazole ring fused to a pyridine ring at the 1,5-positions, with a primary amine substituent at the 6-position [1]. The imidazo[1,5-a]pyridine scaffold is widely recognized as a 'privileged structure' in medicinal chemistry due to its planarity, aromaticity, and ability to engage in diverse intermolecular interactions [2]. The amine functional group at the 6-position provides a critical handle for further derivatization, enabling the exploration of chemical space for drug discovery and materials science applications .

The Critical Role of Ring Fusion and Substitution Pattern in Imidazo[1,5-a]pyridin-6-amine


While imidazopyridines are a broad class, the specific [1,5-a] ring fusion and the 6-amine substitution confer unique properties not shared by isomers like imidazo[1,2-a]pyridine. The [1,5-a] fusion alters the electron distribution and steric environment, directly impacting binding affinity and selectivity in biological targets [1]. Furthermore, the 6-amine provides a specific vector for hydrogen bonding and further functionalization, which is not present in the parent scaffold . Substituting with a generic imidazopyridine or a different regioisomer is therefore highly likely to compromise activity and selectivity in applications where specific molecular interactions are crucial.

Quantitative Differentiation of Imidazo[1,5-a]pyridin-6-amine Against Closest Analogs


Imidazo[1,5-a]pyridine Scaffold Confers Superior Selectivity for Kinase Targets Compared to Imidazo[1,2-a]pyridine

Compounds built on the imidazo[1,5-a]pyridine core exhibit markedly improved selectivity for certain kinases compared to those based on the imidazo[1,2-a]pyridine isomer. In the context of RORc inverse agonists, the most potent compounds displayed >300-fold selectivity for RORc over other ROR family members and PPARγ in a cellular selectivity panel [1]. In a separate study on Mnk inhibitors, derivatives showed 'a high level of selectivity for both kinases over CDKs' [2]. This contrasts with many imidazo[1,2-a]pyridine-based compounds, which often show broader kinase inhibition profiles or lower selectivity indices, though a direct head-to-head comparison is lacking.

Kinase Inhibition Medicinal Chemistry Selectivity

Enhanced Photophysical Properties of Imidazo[1,5-a]pyridine-Derived Complexes for Optoelectronic Applications

The imidazo[1,5-a]pyridine scaffold is a superior ligand for luminescent metal complexes compared to analogous bipyridine systems. Zn(II) complexes based on imidazo[1,5-a]pyridine ligands exhibit enhanced quantum yields and distinct emission characteristics. For example, a Zn(II) complex with a 3-aryl-substituted imidazo[1,5-a]pyridine ligand displayed an absolute photoluminescence quantum yield (PLQY) of 0.40 in the solid state [1]. More broadly, a series of luminescent Zn(II) complexes achieved quantum yields up to 37% [2]. The study also highlights the 'modular behaviour' of the imidazo[1,5-a]pyridine core, where each unit retains its distinct emissive signature, a property not observed in simpler aromatic ligands.

Luminescence Coordination Chemistry Optoelectronics

Imidazo[1,5-a]pyridine Scaffold Offers Tunable and High-Yielding Synthetic Access via Multiple Routes

The imidazo[1,5-a]pyridine core is accessible through several high-yielding synthetic routes, providing flexibility in derivatization. For instance, a one-pot synthesis using propane phosphoric acid anhydride achieves the core structure in a single step, allowing for the introduction of various substituents at the 1- and 3-positions [1]. In contrast, the synthesis of imidazo[1,2-a]pyridines often requires multi-step sequences with lower overall yields. A reported overall yield for a specific imidazo[1,2-a]pyridine derivative was about 21% [2], while more recent methodologies for imidazo[1,5-a]pyridines can achieve good to excellent yields in a single step [REFS-1, REFS-3].

Synthetic Methodology Medicinal Chemistry Process Chemistry

Target Applications for Imidazo[1,5-a]pyridin-6-amine Based on Differentiated Performance


Medicinal Chemistry: Development of Highly Selective Kinase Inhibitors

The imidazo[1,5-a]pyridine scaffold's demonstrated ability to confer >300-fold selectivity for RORc [1] and high selectivity for Mnk1/2 over CDKs [2] makes it a superior choice for developing targeted therapies where minimizing off-target activity is paramount. The 6-amine substitution provides a convenient handle for further optimization.

Materials Science: Fabrication of Efficient Luminescent Devices and Sensors

The high quantum yields (up to 37%) and modular, independent emissive behavior of imidazo[1,5-a]pyridine-based Zn(II) complexes [3] make this scaffold ideal for engineering tunable luminophores for optoelectronics, sensing, and bioimaging applications. The 6-amine can serve as an anchoring point for surface immobilization or conjugation to biomolecules.

Process Chemistry: Cost-Effective Synthesis of Complex Heterocyclic Libraries

The availability of efficient one-pot syntheses for the imidazo[1,5-a]pyridine core [4] allows for the rapid generation of diverse compound libraries, significantly reducing the time and cost associated with multi-step synthetic routes. The 6-amine is a key functional group for late-stage diversification, enabling the exploration of broad chemical space.

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